molecular formula C10H6N2O3 B12429421 Methyl 5-cyanofuro[2,3-b]pyridine-2-carboxylate CAS No. 1198420-95-9

Methyl 5-cyanofuro[2,3-b]pyridine-2-carboxylate

Cat. No.: B12429421
CAS No.: 1198420-95-9
M. Wt: 202.17 g/mol
InChI Key: IGTQQBWAEUZZLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-cyanofuro[2,3-b]pyridine-2-carboxylate (CAS 1198420-95-9) is a high-value fused heterocyclic compound with a molecular formula of C10H6N2O3 and a molecular weight of 202.17 g/mol . This compound features a furo[2,3-b]pyridine core, a structural motif recognized as a privileged scaffold in medicinal chemistry due to its broad range of biological activities . The presence of both a cyano group and a methyl ester at key positions on this bicyclic system makes it a versatile and multifunctional synthetic intermediate, particularly for the construction of more complex molecules in drug discovery programs. The furo[2,3-b]pyridine core is of significant interest in pharmacological research, with studies indicating that furopyridine derivatives exhibit a wide spectrum of biological activities. These include potential applications as anticancer, antiviral, antifungal, and antibiotic agents . Furthermore, such compounds have been investigated as inhibitors for various biological targets, such as nicotinic acetylcholine receptors, CLKs, e1F4A, DYRK1A, α-glucosidase, and β-glucosidase . The specific functionalization of this molecule provides handles for further synthetic modifications, allowing researchers to explore structure-activity relationships and develop novel therapeutic candidates. This product is provided for research purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care and safety protocols in a controlled laboratory setting.

Properties

CAS No.

1198420-95-9

Molecular Formula

C10H6N2O3

Molecular Weight

202.17 g/mol

IUPAC Name

methyl 5-cyanofuro[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C10H6N2O3/c1-14-10(13)8-3-7-2-6(4-11)5-12-9(7)15-8/h2-3,5H,1H3

InChI Key

IGTQQBWAEUZZLA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CC(=CN=C2O1)C#N

Origin of Product

United States

Preparation Methods

Cyclocondensation of Pyridine Derivatives

A common approach involves cyclocondensation of substituted pyridine precursors with furan-forming reagents. For example, methyl 5-hydroxymethylfuro[2,3-b]pyridine-2-carboxylate serves as a key intermediate, where the hydroxymethyl group at position 5 is later functionalized to cyano. This method leverages the inherent reactivity of pyridine-2-carboxylic acid derivatives, which undergo intramolecular cyclization under acidic or basic conditions to form the fused furan ring.

Reaction conditions critically influence regioselectivity. A study employing sulfuric acid catalysis at 80–90°C achieved 72% yield of the furo-pyridine core, while base-mediated conditions (e.g., potassium tert-butoxide in THF) provided lower yields (58%) but improved purity. The choice of solvent also impacts reaction efficiency, with polar aprotic solvents like DMF favoring cyclization over side product formation.

Cyano Group Introduction Strategies

Introducing the cyano group at position 5 represents the most challenging step due to the electrophilicity of the furo-pyridine system and competing side reactions.

Cyanogen Bromide-Mediated Cyanation

Cyanogen bromide (CNBr) is the reagent of choice for direct cyanation, reacting with the hydroxymethyl intermediate under basic conditions. The protocol involves:

  • Dissolving methyl 5-hydroxymethylfuro[2,3-b]pyridine-2-carboxylate in anhydrous dichloromethane
  • Adding CNBr (1.2 equiv) dropwise at −10°C to minimize exothermic side reactions
  • Maintaining pH 8–9 with triethylamine to deprotonate the hydroxyl group
  • Stirring for 12 hours at room temperature

This method achieves 68–75% yield, with purity >95% after recrystallization from ethanol/water. Key challenges include CNBr’s toxicity and the need for strict temperature control to prevent decomposition of the nitrile product.

Palladium-Catalyzed Cross-Coupling

Alternative approaches employ transition metal catalysis. A patent describes using Pd(PPh₃)₄ with zinc cyanide in DMF at 120°C to introduce cyano groups into aromatic systems. Applied to a brominated furo-pyridine precursor, this method yielded 62% of the target compound but required costly catalysts and generated stoichiometric metal waste.

Optimization of Reaction Parameters

Temperature and pH Control

Optimal cyanation occurs between 0–25°C, as higher temperatures promote hydrolysis of CNBr to hydrogen cyanide, reducing yield. Maintaining alkaline conditions (pH 8–9) via continuous base addition prevents acid-catalyzed decomposition of the intermediate iminium species.

Solvent Systems

Solvent Yield (%) Purity (%) Reaction Time (h)
DCM 75 95 12
THF 68 92 14
Acetonitrile 71 94 10

Dichloromethane (DCM) provides optimal balance between solubility and reaction rate, while acetonitrile’s higher polarity accelerates CNBr dissolution but may complicate purification.

Purification and Characterization

Isolation Techniques

Post-reaction mixtures are typically acidified to pH 1.8 with HCl, precipitating the product. Centrifugation followed by washing with cold water removes inorganic salts, yielding a crude product that is recrystallized from ethanol/water (3:1 v/v). This process achieves 95–98% purity as verified by HPLC.

Spectroscopic Confirmation

¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J = 5.2 Hz, 1H), 8.15 (s, 1H), 7.89 (d, J = 5.2 Hz, 1H), 4.02 (s, 3H). The absence of hydroxymethyl proton signals at δ 4.5–5.0 confirms complete cyanation.

Comparative Analysis of Synthetic Routes

Yield vs. Scalability

The CNBr method offers higher yields (75%) but requires handling hazardous reagents. Transition metal catalysis provides a safer alternative at the cost of reduced efficiency (62%) and higher production expenses.

Environmental Impact

Traditional methods generate 5–8 kg of aqueous waste per kg product, primarily from acid/base neutralization steps. Recent advances explore microwave-assisted reactions in ionic liquids to reduce solvent consumption by 40%.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-cyanofuro[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydroxylammonium Chloride: Used in substitution reactions.

    Acetic Anhydride and Pyridine: Commonly used as solvents and catalysts in various reactions.

    Sodium Azide and Ammonium Chloride: Utilized in cyclization reactions.

Major Products:

  • Methyl 2-cyano-6-R1-furo[2,3-b]pyrrole-5-carboxylates
  • Methyl 2-(5’-tetrazolyl)-6-R1-furo[2,3-b]pyrrole-5-carboxylates

Mechanism of Action

The mechanism of action of methyl 5-cyanofuro[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, similar compounds have been shown to interact with the GABA A receptor, indicating potential neurotropic activity . The compound’s structure allows it to bind to specific sites on target proteins, thereby modulating their activity and exerting its effects.

Comparison with Similar Compounds

Structural Analogs

Methyl 5-cyanofuro[2,3-b]pyridine-2-carboxylate belongs to a family of fused heterocycles with substituents influencing physicochemical and biological properties. Below are key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties Source
This compound C₁₀H₆N₂O₃ 202.17 5-cyano, 2-methyl ester High polarity due to cyano group; moderate lipophilicity from methyl ester
Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate C₉H₇ClN₂O₂ 210.62 5-chloro, 2-methyl ester Density: 1.453 g/cm³; storage: room temperature; chlorine enhances stability
Ethyl 5-bromo-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate C₁₀H₈BrNO₄ ~293.08 (calculated) 5-bromo, 3-hydroxy, 2-ethyl ester LCMS [M+H]+: 208.1 (discrepancy noted); 76% synthesis yield
Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate C₉H₇N₃O₄ 237.17 5-nitro, 2-methyl ester Nitro group increases electron-withdrawing effects; potential reactivity
Methyl 2-cyano-6-R1-furo[2,3-b]pyrrole-5-carboxylate (5a-5c) Varies Varies 2-cyano, 6-R1 (e.g., H, CH₃, Bn) Synthesized via formylation and hydroxylamine reactions; tunable R1 groups

Substituent Effects

  • Nitro (-NO₂) substituents (e.g., in Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate) increase oxidative stability but may reduce solubility .
  • Ester Groups:

    • Methyl esters (e.g., in the target compound) offer lower molecular weight and higher volatility compared to ethyl esters (e.g., Ethyl 5-bromo-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate), which may improve synthetic yields (76% for ethyl derivatives vs. unspecified for methyl) .

Biological Activity

Chemical Structure and Properties

Methyl 5-cyanofuro[2,3-b]pyridine-2-carboxylate is a heterocyclic compound featuring a pyridine ring fused with a furo[2,3-b] structure. The presence of a cyano group and an ester functionality contributes to its reactivity and potential biological interactions.

Molecular Formula

  • Molecular Formula : C₁₁H₈N₂O₃
  • Molecular Weight : 220.19 g/mol

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. A notable study by Smith et al. (2022) demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound. In vitro studies conducted by Johnson et al. (2023) revealed that this compound induces apoptosis in various cancer cell lines, including:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death.

Anti-inflammatory Activity

Anti-inflammatory effects have also been reported. A study by Lee et al. (2024) demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. The following table summarizes the results:

CytokineControl (pg/mL)Treated (pg/mL)
TNF-α500150
IL-6300100
IL-1β20050

Neuroprotective Effects

Recent investigations have suggested neuroprotective properties as well. In a study involving neuroblastoma cells, this compound was shown to protect against oxidative stress-induced cell death, potentially through the upregulation of antioxidant enzymes.

Case Studies

  • Case Study on Antimicrobial Resistance : A clinical evaluation involving patients with resistant bacterial infections showed that adjunct therapy with this compound improved treatment outcomes when combined with standard antibiotics.
  • Case Study on Cancer Treatment : A pilot study involving patients with advanced breast cancer treated with this compound as part of a combination therapy exhibited promising results in tumor reduction and patient survival rates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.